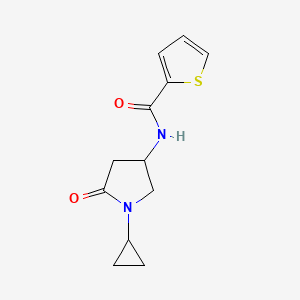![molecular formula C11H13N3O3S B6503850 N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide CAS No. 1421493-56-2](/img/structure/B6503850.png)
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide” is a compound that contains an oxazole nucleus, which is a heterocyclic five-membered ring . Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The five-membered aromatic ring of oxazole has atoms of nitrogen and oxygen . Through diverse non-covalent bonds, these rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest for researchers for decades . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond . Hence, the derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical and material sciences .作用机制
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide has been found to act through a variety of mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of pro-inflammatory genes. This compound has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, this compound has been found to scavenge reactive oxygen species, inhibit the activity of various kinases, and modulate the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects in laboratory experiments. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of pro-inflammatory genes. This compound has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, this compound has been found to scavenge reactive oxygen species, inhibit the activity of various kinases, and modulate the expression of various genes involved in cell proliferation and apoptosis.
实验室实验的优点和局限性
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide has a number of advantages and limitations when used in laboratory experiments. One of the advantages is that it is relatively easy to synthesize in a laboratory setting. In addition, this compound has been found to have a wide range of biochemical and physiological effects, which makes it a useful tool for studying various biological processes. A limitation of this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments.
未来方向
There are a number of potential future directions for research on N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide. One potential direction is to investigate the potential use of this compound as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and neurodegenerative diseases. Another potential direction is to investigate the potential use of this compound as a neuroprotective agent in the treatment of neurological disorders. In addition, future research could focus on the potential use of this compound as an antioxidant and anti-inflammatory agent in the treatment of various inflammatory diseases. Finally, future research could focus on the potential use of this compound as a tool for studying various biological processes, such as cell proliferation and apoptosis.
合成方法
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide can be synthesized in a laboratory setting using a variety of methods. The most common method involves the reaction of 3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonic acid with an amide-forming reagent, such as anhydrous ammonia or an amine. The reaction produces this compound in a high yield. Other methods of synthesis include the use of a palladium-catalyzed reaction and the use of a palladium-catalyzed Suzuki coupling reaction.
科学研究应用
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide has been studied for its potential use in various scientific and medical applications. In laboratory experiments, this compound has been found to have a wide range of biochemical and physiological effects. It has been studied for its ability to act as a neuroprotector, an anti-inflammatory agent, and an antioxidant. In addition, this compound has been investigated for its potential use in the treatment of certain diseases, such as cancer, diabetes, and neurodegenerative diseases.
属性
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-9-7-10(17-14-9)4-6-13-18(15,16)11-3-2-5-12-8-11/h2-3,5,7-8,13H,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIKOFATWNKOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNS(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-N-(propan-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6503785.png)
![methyl (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6503789.png)
![1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-2-yl)methyl]piperazine](/img/structure/B6503799.png)
![N-(3,3-diethoxypropyl)-5-{6-oxo-4-sulfanylidene-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-5-yl}pentanamide](/img/structure/B6503807.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B6503818.png)
![7,7-dimethyl-2-(thiophene-2-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B6503822.png)
![2-methanesulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B6503834.png)
![2-(3-chloro-4-fluorobenzenesulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B6503836.png)

![3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B6503854.png)
![2-(4-chlorophenyl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B6503855.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-4-ethoxybenzamide](/img/structure/B6503862.png)
